N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 3. The sulfamoyl (-SO₂NH-) bridge connects the thiadiazole to a phenyl ring, which is further functionalized with a 4-oxo-4H-chromene-2-carboxamide moiety. This compound is structurally notable for its hybrid pharmacophore design, combining a sulfonamide (common in antibacterial agents) with a chromene carboxamide group (associated with diverse bioactivities, including anti-inflammatory and antitumor effects) .
Key structural attributes:
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S2/c1-2-18-22-23-20(30-18)24-31(27,28)13-9-7-12(8-10-13)21-19(26)17-11-15(25)14-5-3-4-6-16(14)29-17/h3-11H,2H2,1H3,(H,21,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAANFQIYFQLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the chromene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide exhibit notable antimicrobial properties. The thiadiazole moiety is often associated with enhanced activity against various bacterial strains. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The chromene structure is recognized for its anticancer potential. Several studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays suggest that this compound may possess similar properties, making it a candidate for further investigation as an anticancer agent .
Drug Development
Given its diverse biological activities, this compound is being explored in drug development pipelines. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity. The presence of the sulfamoyl group suggests potential applications in targeting specific enzymes involved in disease processes .
Pharmacological Studies
Pharmacological studies are crucial for understanding the mechanisms of action of this compound. Preliminary results indicate that it may interact with multiple biological pathways, including those involved in inflammation and oxidative stress response. This opens avenues for its use in treating conditions such as chronic inflammation and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines (e.g., MCF7 breast cancer cells), the compound exhibited cytotoxic effects at low micromolar concentrations. Flow cytometry analyses revealed increased apoptosis rates among treated cells compared to controls, indicating its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their modifications, and inferred properties based on available evidence:
*Note: XLogP3 estimated based on analog data.
Structural and Functional Insights:
Thiadiazole Substitution :
- The ethyl group in the target compound increases lipophilicity compared to methyl (Sulfamethizole), which may enhance tissue penetration but reduce aqueous solubility .
- Methyl and ethyl derivatives (e.g., Sulfamethizole vs. target) show that bulkier alkyl groups can alter metabolic stability and target affinity.
Nitro groups () increase polarity and hydrogen-bond acceptor count (11 vs. 6 in the target), which may reduce blood-brain barrier permeability but enhance solubility .
Biological Activity Trends: Sulfamethizole’s clinical efficacy as an antibacterial agent underscores the importance of the sulfamoyl-thiadiazole scaffold . Chromene-containing analogs (e.g., target compound) are hypothesized to exhibit dual activity (antimicrobial + anti-inflammatory) due to coumarin’s known biological roles .
Synthesis Pathways :
- The target compound likely follows a multi-step synthesis involving:
- Sulfonamide formation via 4-aminophenylsulfonyl chloride and 5-ethyl-1,3,4-thiadiazol-2-amine .
- Coupling of the chromene carboxamide using carbodiimide-mediated reactions .
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H18N4O5S2 |
| Molecular Weight | 506.55 g/mol |
| LogP | 3.5394 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 88.019 Ų |
This compound primarily acts as a selective inhibitor of Glutaminase GLS1 (KGA) . By inhibiting this enzyme, the compound disrupts the glutamine metabolic pathway, which is crucial for cancer cell proliferation and survival. This inhibition can lead to reduced levels of glutathione (GSH), a critical antioxidant in cells, thereby increasing oxidative stress and promoting apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on triple-negative breast cancer (TNBC) demonstrated that inhibition of GLS by such compounds resulted in decreased cell viability and increased apoptosis in vitro .
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Compounds with similar structural features have been reported to possess antibacterial and antifungal properties, making them candidates for further development as therapeutic agents against resistant strains of pathogens .
Case Studies
- Triple-Negative Breast Cancer (TNBC) :
- Metabolic Disorders :
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo efficacy : Animal studies are needed to evaluate the pharmacokinetics and therapeutic potential of this compound.
- Combination therapies : Investigating the synergistic effects of this compound with other anticancer agents could enhance treatment outcomes.
Q & A
Q. What are the standard synthetic protocols for preparing N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A typical approach involves: (i) Cyclization of thiadiazole precursors (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine) with sulfonyl chloride intermediates under reflux in acetonitrile (60–80°C, 1–3 hours) . (ii) Coupling the sulfonamide intermediate with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide-based activation (e.g., DCC/DMAP in dry DMF) . (iii) Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Reported yields range from 45–76% depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ ~10–12 ppm, broad). Chromene carbonyl carbons appear at δ ~180–185 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is the preliminary biological activity of this compound evaluated?
- Methodological Answer : Initial screening involves:
- Antimicrobial Assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .
- Anticancer Screening : NCI-60 cell line panel testing, with IC₅₀ calculations using MTT assays .
- Enzyme Inhibition : Fluorometric assays targeting kinases or sulfotransferases (e.g., 10 µM–100 µM compound concentration) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified ethyl groups on the thiadiazole ring or substituents on the chromene scaffold .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide groups) .
- In Vivo Validation : Prioritize analogs with <10 µM IC₅₀ in vitro for xenograft models (e.g., murine colon carcinoma) .
Q. What advanced methods resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., t₁/₂ <30 min suggests false-negative in vitro results) .
- Synchrotron XRD : Confirm compound purity and polymorphism, which may affect solubility and activity .
Q. How can solid-state properties (e.g., solubility, crystallinity) be optimized for formulation?
- Methodological Answer :
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .
- Amorphous Solid Dispersions : Use spray drying (e.g., HPMC-AS polymer) to improve bioavailability .
- DSC/TGA : Monitor thermal stability and glass transition temperatures (Tg) during formulation .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Selectivity Profiling : Use KinomeScan® panels to assess binding to >400 kinases .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
